(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-16-5-3-15(4-6-16)21-25-22-27(26-21)17(12-31-22)9-10-24-20(28)8-2-14-1-7-18-19(11-14)30-13-29-18/h1-8,11-12H,9-10,13H2,(H,24,28)/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHWBYDKGRFZHB-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a complex organic molecule with potential biological significance. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 469.55 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
-
Anticancer Activity :
- Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the nanomolar range against human cancer cells .
- The compound's ability to disrupt tubulin polymerization is noteworthy, as this mechanism is common among anticancer agents .
- Antimicrobial Properties :
Biological Activity Data
The following table summarizes the biological activities observed for similar compounds in the literature:
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-N-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl acrylamide | HeLa (cervical cancer) | 0.21 | Tubulin polymerization inhibition |
| (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-isobutylpent-2-enamide | MCF7 (breast cancer) | 0.40 | Antiproliferative effects |
| 1,2,4-Triazole derivatives | HCT116 (colon cancer) | 6.20 | Antimicrobial and anticancer activity |
Case Studies
-
In Vitro Studies :
A recent study evaluated a series of triazole derivatives and found that those with structural similarities to our compound exhibited selective antiproliferative properties against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies. -
In Vivo Studies :
Another research effort demonstrated that a related compound significantly inhibited tumor growth in animal models of hepatocellular carcinoma . This suggests that our target compound may also possess similar in vivo efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Fluorine vs. Chlorine/Methoxy Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to bulkier chloro or methoxy substituents, which can hinder membrane permeability .
- Thiazolo-triazole vs. Pyridazine/Thiophene Cores: The thiazolo-triazole system in the target compound offers a planar heterocyclic structure conducive to stacking interactions, unlike the non-planar thiophene in or pyridazine in .
- Acrylamide vs. Acrylonitrile Linkers : Acrylamide’s hydrogen-bonding capability may improve target affinity compared to acrylonitrile’s nitrile group, which primarily contributes to electronic effects .
Insights :
- The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., EDC/HOBt) for acrylamide bond formation, similar to and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
